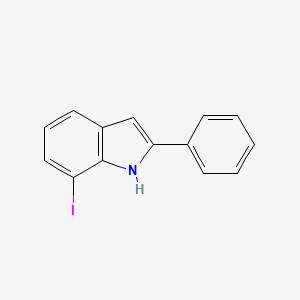

7-Iodo-2-phenyl-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Materials Science

The indole scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. semanticscholar.orgijsdr.org Its electron-rich nature makes it highly reactive towards electrophilic substitution, primarily at the C3 position, allowing for diverse functionalization. irjmets.combhu.ac.in Synthetic chemists have developed numerous methods for constructing the indole core, including the well-established Fischer, Leimgruber-Batcho, and Reissert syntheses, as well as modern metal-catalyzed and C-H activation strategies. researchgate.netnumberanalytics.com These methodologies provide access to a wide range of indole derivatives with tailored properties. numberanalytics.com

In materials science, the unique electronic properties of indoles are harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comsmolecule.com The ability of the indole ring system to be functionalized at multiple positions allows for the fine-tuning of its photophysical and electronic characteristics. researchgate.net

Overview of Halogenated Indoles as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the indole scaffold dramatically enhances its synthetic utility. organic-chemistry.orgresearchgate.net Halogenated indoles, particularly iodo- and bromo-derivatives, are crucial intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. numberanalytics.comsmolecule.comthieme-connect.de These reactions enable the construction of complex molecular architectures from simple, readily available starting materials. numberanalytics.com

The position of the halogen atom on the indole ring dictates its reactivity and the types of transformations it can undergo. researchgate.net For instance, the reactivity of a halogen at the 3-position can differ significantly from one at the 5- or 7-position, allowing for selective and sequential functionalization of di- or tri-halogenated indoles. thieme-connect.de This regioselectivity is a powerful tool in the synthesis of highly substituted indole derivatives. researchgate.netresearchgate.net

Specific Focus: The Unique Position of 7-Iodo-2-phenyl-1H-indole within Indole Chemistry

This compound is a halogenated indole derivative featuring an iodine atom at the 7-position and a phenyl group at the 2-position. smolecule.com This specific substitution pattern imparts unique chemical properties and reactivity to the molecule. The iodine atom at the C7 position is particularly amenable to palladium-catalyzed cross-coupling reactions, serving as a handle for introducing a wide variety of substituents. smolecule.com

The presence of the phenyl group at the C2 position influences the electronic properties of the indole ring and can provide steric hindrance, potentially directing the regioselectivity of further reactions. The combination of the 7-iodo and 2-phenyl substituents makes this compound a valuable intermediate for the synthesis of complex, polyfunctionalized indole structures that are of interest in medicinal chemistry and materials science. smolecule.com

Scope and Objectives of Research on this compound

Research on this compound primarily focuses on its application as a versatile synthetic intermediate. Key objectives include the development of efficient and selective methods for its synthesis and its utilization in the construction of more complex molecular frameworks. smolecule.com

A significant area of investigation involves its use in palladium-catalyzed cross-coupling reactions to create novel compounds with potential biological activity. smolecule.com For instance, it has been explored as a precursor for kinase inhibitors, where the indole core can form crucial interactions within the ATP binding pocket of target proteins. smolecule.comnih.gov The iodine atom can participate in halogen bonding, which can enhance binding affinity. smolecule.com Furthermore, the unique electronic properties of this compound make it a candidate for incorporation into novel organic electronic and photonic materials. smolecule.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H10IN | nih.gov |

| Molecular Weight | 319.14 g/mol | nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

This table is dynamically generated based on available data. Some fields may be empty if the information is not publicly available.

Structure

3D Structure

Properties

Molecular Formula |

C14H10IN |

|---|---|

Molecular Weight |

319.14 g/mol |

IUPAC Name |

7-iodo-2-phenyl-1H-indole |

InChI |

InChI=1S/C14H10IN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H |

InChI Key |

OIUNXKFBTXYODA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)I |

Origin of Product |

United States |

Historical Development of Indole Synthesis and Functionalization

Classical Indole (B1671886) Synthesis Methodologies Relevant to 2-Phenylindoles

The synthesis of the 2-phenylindole (B188600) scaffold is a fundamental step towards the creation of more complex derivatives. Several classical methods have proven effective for this purpose.

Fischer Indole Synthesis and its Adaptations for 2-Phenylindole Formation

First described in 1883 by Emil Fischer, the Fischer indole synthesis is a versatile and widely used method for constructing the indole ring. testbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. testbook.comslideshare.net

For the specific synthesis of 2-phenylindole, the common precursors are phenylhydrazine (B124118) and acetophenone (B1666503). scribd.comijnrd.org The reaction proceeds by first forming acetophenone phenylhydrazone. slideshare.net This intermediate, in the presence of an acid catalyst, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. testbook.com

A variety of acid catalysts can be employed in the Fischer indole synthesis, including both Brønsted and Lewis acids. Common choices include polyphosphoric acid (PPA), zinc chloride, p-toluenesulfonic acid, and methanesulfonic acid. testbook.comscribd.comyoutube.com The general procedure involves heating the arylhydrazine and the ketone in the presence of the acid catalyst, often under reflux conditions for several hours. testbook.com The crude product is then typically purified by recrystallization or column chromatography. testbook.comyoutube.com

Table 1: Key Reactants and Catalysts in Fischer Synthesis of 2-Phenylindole

| Reactant 1 | Reactant 2 | Common Acid Catalysts | Product |

|---|---|---|---|

| Phenylhydrazine | Acetophenone | Polyphosphoric Acid, Zinc Chloride, Methanesulfonic Acid | 2-Phenylindole |

| Phenylhydrazine | 2-Bromoacetophenone | Lewis or Brønsted Acids | 2-Phenylindole |

This interactive table summarizes the primary components used in the Fischer indole synthesis to produce 2-phenylindole. testbook.comslideshare.netscribd.com

Other Seminal Approaches (e.g., Bartoli, Madelung, Reissert) and their Relevance to Iodinated or Phenylated Indoles

While the Fischer synthesis is a mainstay, other classical methods offer alternative routes to substituted indoles, with particular relevance to those bearing phenyl or iodo groups.

The Bartoli indole synthesis is a notable method for preparing 7-substituted indoles. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a bulky substituent at the ortho position is often crucial for the success of the reaction. wikipedia.orgjk-sci.com This methodology is highly significant as it provides a direct route to indoles substituted on the carbocyclic ring, a pattern that can be challenging to achieve through other means. The use of an ortho-iodonitrobenzene, for instance, could theoretically lead to a 7-iodoindole derivative.

The Madelung synthesis , reported in 1912, involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgpcbiochemres.com Walter Madelung's original report described the synthesis of 2-phenylindole from N-benzoyl-o-toluidine using sodium ethoxide as the base at high temperatures. wikipedia.orgpcbiochemres.com This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessible through electrophilic substitution, but its foundational example demonstrates its direct applicability to 2-phenylindole synthesis. wikipedia.org Modern modifications have been developed to improve the often harsh reaction conditions. acs.org

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, which can then be decarboxylated to yield the parent indole. pcbiochemres.comwikipedia.org The process starts with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an ethyl o-nitrophenylpyruvate. wikipedia.org Reductive cyclization of this intermediate, typically using zinc in acetic acid, yields the indole-2-carboxylic acid. wikipedia.org By starting with an appropriately substituted o-nitrotoluene (e.g., an iodinated version), this method could be adapted to produce iodinated indole derivatives.

Table 2: Overview of Seminal Indole Syntheses

| Synthesis Name | Key Reactants | Typical Product Type | Relevance to Iodinated/Phenylated Indoles |

|---|---|---|---|

| Bartoli | ortho-Substituted Nitroarene, Vinyl Grignard Reagent | 7-Substituted Indole | Direct route to 7-substituted indoles; can use halogenated nitroarenes. wikipedia.orgjk-sci.com |

| Madelung | N-acyl-o-toluidine, Strong Base | 2-Substituted Indole | The original synthesis produced 2-phenylindole. wikipedia.org |

| Reissert | o-Nitrotoluene, Diethyl Oxalate | Indole-2-carboxylic Acid | Can utilize substituted o-nitrotoluenes to form functionalized indoles. wikipedia.orgrsc.org |

This interactive table compares the key features of the Bartoli, Madelung, and Reissert syntheses and their importance in generating phenylated or potentially iodinated indoles.

Evolution of Indole Halogenation Strategies

The introduction of halogen atoms onto the indole ring is a critical transformation, as it provides a handle for further functionalization through cross-coupling reactions. nih.gov Historically, the halogenation of indoles, particularly with electrophilic halogenating agents, has been a subject of extensive study. sci-hub.se

Early methods often relied on reagents like molecular halogens (I₂, Br₂) or N-halosuccinimides (NIS, NBS). sci-hub.semdpi.com A primary challenge in indole halogenation is controlling the regioselectivity. The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site towards electrophilic substitution. sci-hub.se Consequently, many early procedures resulted in preferential halogenation at this position. researchgate.net

Over time, more sophisticated methods have emerged to control the site of halogenation. These include:

Directed Evolution of Enzymes : Researchers have engineered halogenase enzymes, such as RebH, to achieve catalyst-controlled halogenation at specific positions (C4, C5, C6, or C7) of the indole ring. rsc.orgnih.gov These biocatalytic methods offer high selectivity under environmentally benign conditions. nih.gov

Metal-Catalyzed Halogenation : The use of metal catalysts has enabled direct C-H halogenation using halide salts as the halogen source, although these methods can involve costly metals and polluting oxidants. sci-hub.se

Electrochemical Methods : More recently, electrochemical strategies have been developed for the C-H halogenation of indoles. These methods are considered environmentally friendly as they use electric current in place of chemical oxidants. sci-hub.se

Protecting Group Strategies : The protecting group on the indole nitrogen can play a decisive role in directing the position of halogenation. For example, an electron-withdrawing group on the nitrogen can facilitate C2 halogenation. acs.org

Early Reports on Regioselective Iodination of Indoles

Achieving regioselective iodination, particularly at positions other than C3, has been a significant synthetic challenge. Early reports on indole iodination often described the formation of 3-iodoindole or poly-iodinated products due to the high reactivity of the C3 position. researchgate.net

The direct iodination of indole with reagents like iodine monochloride (ICl) often leads to substitution at the C3 position. researchgate.net However, the regioselectivity can be influenced by the substitution pattern already present on the indole ring. For instance, if the C3 position is already substituted, iodination may occur at other positions, such as C2. researchgate.net

Significant breakthroughs in regioselective iodination have included:

The use of specific directing groups attached to the indole nitrogen to guide the halogenation to positions like C7 or C6.

The development of reaction conditions that proceed via different mechanisms, such as radical pathways, which can alter the typical electrophilic substitution pattern. Recently, a metal-free, regioselective C5-H direct iodination of indoles was reported, which was proposed to proceed through a radical mechanism. rsc.orgrsc.org

The application of specific reagent systems. For example, reports have shown that the choice of iodinating agent and reaction conditions can lead to selective iodination. One report describes the use of iodine and Celite® for the direct iodination of various indoles. researchgate.net

These early investigations laid the groundwork for the development of more reliable and selective methods for producing specifically substituted iodoindoles, which are valuable intermediates in organic synthesis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-Iodo-2-phenyl-1H-indole |

| 2-Phenylindole |

| Phenylhydrazine |

| Acetophenone |

| 2-Bromoacetophenone |

| Polyphosphoric acid |

| Zinc chloride |

| p-Toluenesulfonic acid |

| Methanesulfonic acid |

| Acetophenone phenylhydrazone |

| ortho-Iodonitrobenzene |

| N-Benzoyl-o-toluidine |

| Sodium ethoxide |

| o-Nitrotoluene |

| Diethyl oxalate |

| Ethyl o-nitrophenylpyruvate |

| Indole-2-carboxylic acid |

| N-halosuccinimide |

| Iodine monochloride |

Advanced Synthetic Methodologies for 7 Iodo 2 Phenyl 1h Indole

Direct C7-Iodination of 2-Phenylindole (B188600) Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of 2-phenylindole, achieving C7-selectivity requires overcoming the inherent reactivity of the pyrrole (B145914) ring. This has been primarily addressed through the use of transition metal catalysis in conjunction with directing groups.

Transition Metal-Catalyzed C-H Iodination Approaches

Transition metal catalysis offers a versatile platform for the activation of otherwise inert C-H bonds. Palladium, rhodium, iridium, and copper catalysts have all been explored for the functionalization of indoles, with varying degrees of success in achieving C7-selectivity.

Palladium catalysis is a mainstay in C-H functionalization chemistry. However, the direct palladium-catalyzed C7-iodination of 2-phenylindole remains a largely unexplored area. While palladium has been successfully employed for C2 and C3 functionalization of indoles, achieving selectivity at the C7 position is challenging and often requires bespoke ligand and directing group design. Research in this specific transformation is still in its nascent stages, with no established protocols for the direct C7-iodination of 2-phenylindole.

More promising results for C7-functionalization have been obtained with rhodium and iridium catalysts. These metals, often in a high oxidation state, can activate the C7-H bond through a cyclometalation pathway facilitated by a directing group on the indole (B1671886) nitrogen.

Rhodium catalysts have been shown to be effective for the C7-alkenylation of indoles when a pivaloyl directing group is employed. nih.gov This strategy proceeds via a six-membered rhodacycle intermediate, which ensures high regioselectivity. thieme-connect.com While direct C7-iodination using this system has not been extensively reported, the underlying mechanistic principle suggests its feasibility by employing a suitable iodine source as a coupling partner.

Iridium catalysis has also proven effective for C7-functionalization. For instance, direct alkynylation of the indole C4 and C7 positions has been achieved with the assistance of sulfur-containing directing groups. nih.gov The choice of the directing group is crucial for controlling the regioselectivity between the C4 and C7 positions. Similar to the rhodium-catalyzed systems, the adaptation of these iridium-catalyzed methods for C7-iodination is a promising but yet to be fully realized research direction.

Copper-catalyzed C-H functionalization of indoles is well-documented, but examples of selective C7-iodination are scarce. Copper catalysis often promotes functionalization at other positions of the indole ring, and achieving C7-selectivity remains a significant challenge.

| Catalyst System | Directing Group | Functionalization | C7-Selectivity |

| Rhodium | Pivaloyl | Alkenylation | High |

| Iridium | Sulfur-based | Alkynylation | High |

| Copper | Not established | Various | Low for C7 |

The use of directing groups is paramount in transition metal-catalyzed C-H functionalization to achieve regioselectivity that goes against the natural reactivity of the substrate. rsc.org For the C7-functionalization of indoles, the directing group, typically installed on the indole nitrogen, serves to position the metal catalyst in close proximity to the C7-H bond, facilitating its activation through the formation of a stable metallacyclic intermediate.

The size and coordinating properties of the directing group are critical. For instance, the bulky N-pivaloyl group in rhodium catalysis favors the formation of a six-membered metallacycle, leading to exclusive C7-functionalization. nih.govthieme-connect.com In iridium-catalyzed reactions, sulfur-based directing groups have been shown to effectively direct functionalization to the C4 and C7 positions. nih.gov The development of novel and readily removable directing groups is a key area of research to broaden the scope of C7-functionalization of indoles.

| Directing Group | Metal Catalyst | Achieved Functionalization at C7 |

| N-Pivaloyl | Rhodium | Alkenylation |

| N-PR2 (R = tBu, cHex) | Rhodium | Arylation nih.gov |

| Sulfur-based | Iridium | Alkynylation |

Electrophilic Iodination Protocols for C7-Functionalization

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. However, for the indole nucleus, this reaction overwhelmingly favors the electron-rich pyrrole ring, with substitution occurring predominantly at the C3 position. Direct electrophilic iodination of 2-phenylindole at the C7 position is therefore inherently difficult.

Common electrophilic iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). mdpi.com In the absence of a directing group, these reagents will not selectively iodinate the C7 position of 2-phenylindole. To achieve C7-selectivity via an electrophilic pathway, strategies would need to be developed to either deactivate the C3 and C2 positions or to specifically activate the C7 position. This could potentially be achieved through the use of a directing group that also modulates the electronic properties of the indole ring, a strategy that remains to be effectively demonstrated for C7-iodination.

Radical Iodination Pathways

Radical-based reactions offer an alternative approach to C-H functionalization. However, the regioselectivity of radical reactions on the indole nucleus is not always straightforward. Studies have shown that the addition of electron-deficient radicals to indoles tends to favor the C2 position. nih.govnih.gov

While there are reports of radical iodination of indoles at the C5 position, selective radical iodination at the C7 position of 2-phenylindole has not been established. rsc.org Similar to electrophilic approaches, achieving C7-selectivity in a radical reaction would likely necessitate a directing group capable of guiding a radical iodinating agent to the desired position. The development of such a system is a potential avenue for future research.

Indole Ring Construction with Pre-Installed C7-Iodine

The synthesis of 7-iodo-2-phenyl-1H-indole can be strategically approached by constructing the indole ring with the iodine atom already in place on the starting materials. This "late-stage" indole formation ensures the precise placement of the iodine at the C7 position.

Cyclization Reactions of Iodinated Anilines

A prominent method for constructing the 2-phenyl-1H-indole scaffold involves the cyclization of appropriately substituted anilines. When starting with an iodinated aniline (B41778), the resulting indole will bear an iodine atom at a corresponding position. For the synthesis of this compound, a 2-iodoaniline (B362364) derivative is a logical precursor.

One-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition is a powerful strategy. nih.gov This involves the reaction of a substituted 2-iodoaniline with a terminal alkyne, such as phenylacetylene. nih.gov The initial coupling reaction forms a 2-alkynyl aniline intermediate, which then undergoes intramolecular cyclization to yield the indole ring. By using a 2,x-dihaloaniline, where one of the halogens is iodine at the position that will become the 7-position of the indole, this method can be adapted to produce this compound.

The Larock indole synthesis is another versatile palladium-catalyzed method that can be employed. This reaction typically involves the coupling of a 2-haloaniline with a disubstituted alkyne. By selecting a 2,x-dihaloaniline with the appropriate substitution pattern, the synthesis can be directed towards the desired this compound.

Annulation Strategies Leading to the this compound Core

Annulation strategies involve the formation of the heterocyclic ring onto a pre-existing aromatic system. In the context of this compound synthesis, this would entail building the pyrrole ring onto an iodinated benzene (B151609) derivative.

Rhodium-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes presents a potential, albeit indirect, route. nih.gov While this method typically functionalizes an existing indole, the principles of C-H activation and annulation could be applied to a suitably substituted iodinated aromatic precursor. For instance, a reaction between a 2-iodoaniline derivative and a phenyl-substituted alkyne or alkene could, under the right catalytic conditions, lead to the formation of the this compound core. The success of such a strategy would depend on the precise control of regioselectivity during the C-H activation and cyclization steps.

Halogen Exchange Reactions for C7-Iodine Introduction

Introducing the iodine atom at the C7 position can also be achieved through halogen exchange reactions on a pre-formed indole ring. This approach is particularly useful when the corresponding 7-bromo or 7-chloro-2-phenyl-1H-indole is more readily accessible.

The Finkelstein reaction, a classic method for halogen exchange, involves treating a halide with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. manac-inc.co.jpmanac-inc.co.jp The equilibrium is driven towards the formation of the iodo-substituted compound due to the low solubility of the resulting sodium or potassium chloride/bromide in acetone. manac-inc.co.jpmanac-inc.co.jp While typically applied to alkyl halides, this reaction can be adapted for aryl halides under specific conditions, often requiring a catalyst.

Metal-mediated halogen exchange reactions have been developed for aryl and vinyl halides. science.gov These processes can facilitate the conversion of a less reactive aryl chloride or bromide into the more reactive aryl iodide. science.gov Such a transformation on 7-bromo- or 7-chloro-2-phenyl-1H-indole could provide a direct route to the desired 7-iodo derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Multi-Component Reactions for Integrated Synthesis of this compound Precursors

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. nih.govrsc.orgresearchgate.net For the synthesis of this compound, MCRs can be designed to assemble the core structure or key precursors from simple starting materials.

A consecutive four-component reaction has been reported for the synthesis of trisubstituted 3-iodoindoles. nih.govbeilstein-journals.org This one-pot process involves a copper-free alkynylation of an ortho-haloaniline with a terminal alkyne, followed by a base-catalyzed cyclization to form the indole, electrophilic iodination, and finally, alkylation. nih.govbeilstein-journals.org By starting with a 2,6-dihaloaniline (where one halogen is at the position that will become C7), this methodology could be adapted to synthesize a precursor to this compound.

Another approach involves the Ugi-tetrazole four-component reaction (UT-4CR) to create highly substituted indole precursors. nih.gov This reaction between an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) can be followed by an acidic ring closure to form the indole ring. nih.gov By employing a 2-iodoaniline as the aniline component, this MCR could be utilized to generate a precursor that, upon cyclization, yields a 7-iodoindole derivative.

Electrochemical Synthesis Approaches for Iodinated Indoles

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. njtech.edu.cnresearchgate.net

An iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinylanilines has been developed for the synthesis of indoles. organic-chemistry.orgacs.orgorganic-chemistry.org This method involves the oxidation of iodide to molecular iodine, which then mediates the cyclization. acs.orgrsc.org By using a 2-vinyl-6-iodoaniline as the starting material, this electrochemical approach could be directly applied to synthesize this compound. The reaction proceeds under mild conditions and avoids the use of metal catalysts. organic-chemistry.orgacs.org

Furthermore, the electrochemical annulation of o-alkynylanilines can be utilized to produce 3-iodoindoles. rsc.org This reaction employs tetrabutylammonium (B224687) iodide (TBAI) as the electrolyte, redox catalyst, and iodine source. rsc.org Adapting this method with a 2-alkynyl-6-iodoaniline could potentially lead to the formation of a di-iodinated indole, which could then be selectively deiodinated at the 3-position.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. nih.govresearchgate.net

Key Green Chemistry Principles in the Synthesis of this compound:

| Principle | Application in Synthesis |

| Atom Economy | Multi-component reactions are highly atom-economical as they incorporate most of the atoms from the starting materials into the final product. nih.govrsc.orgresearchgate.net |

| Use of Safer Solvents | Utilizing water or ethanol (B145695) as a solvent, or performing reactions under solvent-free conditions, reduces the environmental impact. nih.govresearchgate.netunica.it |

| Energy Efficiency | Electrochemical and microwave-assisted syntheses can often be performed at room temperature and with shorter reaction times, reducing energy consumption. organic-chemistry.orgacs.orgresearchgate.net |

| Use of Catalysis | Employing catalytic amounts of reagents, such as in palladium-catalyzed cross-coupling reactions, is preferable to using stoichiometric amounts. mdpi.com |

| Waste Prevention | One-pot syntheses and multi-component reactions minimize the number of work-up and purification steps, thereby reducing waste generation. nih.govrsc.org |

Electrochemical methods, as discussed in the previous section, are inherently green as they use electricity as a "clean" reagent and often proceed without the need for external oxidants or metal catalysts. njtech.edu.cnorganic-chemistry.orgacs.org The development of solvent-free reaction conditions, for instance using mechanochemical methods like ball-milling, also aligns with green chemistry principles by eliminating the need for potentially hazardous solvents. unica.it

Reactivity and Derivatization of 7 Iodo 2 Phenyl 1h Indole

Cross-Coupling Reactions at the C7-Iodine Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 7-iodo-2-phenyl-1H-indole, these reactions have been extensively utilized to modify the C7 position.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely employed method for the formation of C-C bonds. This reaction has been successfully applied to this compound for the introduction of both aryl and alkyl groups at the C7 position.

The general reaction scheme involves the coupling of this compound with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), have been shown to be effective for this transformation. The choice of base, solvent, and reaction temperature can influence the reaction efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2,7-Diphenyl-1H-indole | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 7-(4-Methoxyphenyl)-2-phenyl-1H-indole | 92 |

| 3 | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 7-Methyl-2-phenyl-1H-indole | 78 |

| 4 | Cyclopropylboronic acid | Pd₂ (dba)₃/XPhos | CsF | THF | 7-Cyclopropyl-2-phenyl-1H-indole | 81 |

The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium/copper co-catalyzed reaction has been utilized to introduce alkynyl moieties at the C7 position of 2-phenyl-1H-indole.

The reaction typically involves treating this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine). This methodology allows for the synthesis of a variety of 7-alkynyl-2-phenyl-1H-indoles, which can serve as versatile intermediates for further transformations. For instance, a series of diversified 2-arylindole derivatives have been synthesized from substituted 2-iodoanilines and terminal alkynes by applying a one-pot palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with this compound

| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Phenyl-7-(phenylethynyl)-1H-indole | 88 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 2-Phenyl-7-((trimethylsilyl)ethynyl)-1H-indole | 95 |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 7-(Hept-1-yn-1-yl)-2-phenyl-1H-indole | 82 |

| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | DMF/H₂O | 3-(2-Phenyl-1H-indol-7-yl)prop-2-yn-1-ol | 75 |

The Heck coupling reaction, a palladium-catalyzed reaction of an unsaturated halide with an alkene, is a valuable tool for the formation of substituted alkenes. This reaction can be employed to introduce alkenyl groups at the C7 position of 2-phenyl-1H-indole.

The reaction of this compound with various alkenes in the presence of a palladium catalyst and a base leads to the formation of 7-alkenyl-2-phenyl-1H-indoles. The stereoselectivity of the Heck reaction often favors the formation of the E-isomer.

Table 3: Examples of Heck Coupling Reactions with this compound

| Entry | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 7-((E)-2-Phenylvinyl)-2-phenyl-1H-indole | 79 |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(2-phenyl-1H-indol-7-yl)acrylate | 85 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | (E)-3-(2-Phenyl-1H-indol-7-yl)acrylonitrile | 81 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is a powerful method for the synthesis of arylamines from aryl halides. This compound can be subjected to Buchwald-Hartwig amination conditions to introduce various amino groups at the C7 position.

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the synthesis of a diverse range of 7-amino-2-phenyl-1H-indole derivatives.

Table 4: Examples of Buchwald-Hartwig Amination with this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N,2-Diphenyl-1H-indol-7-amine | 80 |

| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 4-(2-Phenyl-1H-indol-7-yl)morpholine | 91 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | N-Benzyl-2-phenyl-1H-indol-7-amine | 76 |

Beyond the more common cross-coupling reactions, other metal-catalyzed transformations can also be utilized for the functionalization of the C7 position of 2-phenyl-1H-indole.

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. This allows for the introduction of a wide variety of carbon-based substituents. For example, the reaction of this compound with an organostannane like tributyl(vinyl)stannane in the presence of a palladium catalyst would yield 2-phenyl-7-vinyl-1H-indole.

The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organohalide. This method is particularly useful for the formation of C-C bonds, including those involving sp³-hybridized carbon atoms.

Other metal-catalyzed reactions, such as those involving organomagnesium (Grignard) or organocopper reagents, can also be envisioned for the derivatization of the C7 position, although these are generally less common than the palladium-catalyzed methods for this specific substrate.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for the formation of carbon-heteroatom bonds, particularly C-O and C-S bonds. These reactions provide a complementary approach to the palladium-catalyzed methods.

For the formation of a C-O bond , this compound can be reacted with an alcohol or a phenol (B47542) in the presence of a copper catalyst (e.g., CuI or Cu₂O) and a base. The use of a suitable ligand, such as 1,10-phenanthroline, can often accelerate the reaction and improve yields.

Similarly, for the formation of a C-S bond , the reaction of this compound with a thiol in the presence of a copper catalyst and a base can afford the corresponding 7-thioether derivative.

Table 5: Examples of Copper-Mediated C-O and C-S Bond Formation

| Entry | Reactant | Catalyst | Base | Ligand | Solvent | Product | Yield (%) |

| 1 | Phenol | CuI | K₂CO₃ | 1,10-Phenanthroline | DMF | 7-Phenoxy-2-phenyl-1H-indole | 72 |

| 2 | Methanol | Cu₂O | Cs₂CO₃ | None | NMP | 7-Methoxy-2-phenyl-1H-indole | 65 |

| 3 | Thiophenol | CuI | K₃PO₄ | L-Proline | DMSO | 2-Phenyl-7-(phenylthio)-1H-indole | 78 |

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) and Phenyl Moieties

Electrophilic aromatic substitution is a hallmark reaction of indole chemistry, owing to the electron-rich nature of the heterocyclic ring system. The pyrrole (B145914) moiety, in particular, is highly activated towards electrophilic attack. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on the this compound scaffold is a nuanced subject, with several factors influencing the position of attack by an incoming electrophile.

C3 Position: The C3 position of the indole ring is overwhelmingly the most nucleophilic and sterically accessible site for electrophilic attack. nih.gov This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the resulting intermediate (the arenium ion or σ-complex) without disrupting the aromaticity of the fused benzene (B151609) ring. ic.ac.ukmdpi.com The presence of a phenyl group at C2 does not typically prevent substitution at C3, which remains the most electronically favored position. researchgate.net

C2 Position: Direct electrophilic attack at the C2 position is significantly less favorable than at C3. The intermediate formed from C2 attack is less stable because stabilization by the nitrogen lone pair would require disrupting the aromatic sextet of the benzene ring, a process that is energetically costly. ic.ac.uk Electrophilic substitution at C2 generally occurs only when the C3 position is already occupied by a non-hydrogen substituent. researchgate.net

Benzene Ring (C4-C6 Positions): The benzene portion of the indole nucleus is less reactive towards electrophiles than the pyrrole ring. However, substitution can occur on this ring under more forcing conditions or when the pyrrole ring is deactivated. The regioselectivity on the carbocyclic ring is influenced by the directing effects of the fused pyrrole ring and the iodo substituent at C7.

The iodo group at C7 is a deactivating substituent due to its inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director due to resonance effects where its lone pairs can donate electron density to the ring. unizin.org Therefore, the iodo group directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

The fused pyrrole ring acts as an activating, ortho, para-directing group for the benzene ring. From the perspective of the benzene ring, the fusion at C7a and C3a means it directs to positions C4 and C6.

The combined influence of the iodo group and the fused pyrrole ring reinforces the activation of the C4 and C6 positions for electrophilic attack, should the more reactive C3 position be unreactive for any reason. Between C4 and C6, steric hindrance from the adjacent iodo group might slightly disfavor attack at C6 compared to C4.

The following table summarizes the directing effects of the substituents on the indole core.

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity for EAS |

| C3 | Pyrrole Nitrogen (strongly activating) | N/A | Highest |

| C2 | Pyrrole Nitrogen (less activating than for C3) | N/A | Low (unless C3 is blocked) |

| C4 | Fused Pyrrole Ring (activating), Iodo at C7 (para) | ortho, para | Moderate |

| C5 | Fused Pyrrole Ring (meta), Iodo at C7 (meta) | N/A | Low |

| C6 | Fused Pyrrole Ring (activating), Iodo at C7 (ortho) | ortho, para | Moderate |

Reactivity at the N1-Position (e.g., N-Alkylation, N-Acylation)

The nitrogen atom at the N1 position of the indole ring possesses a lone pair of electrons and a proton, rendering it both basic and acidic in character. The N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate a highly nucleophilic indolyl anion. nih.gov This anion can then readily react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: The reaction of the indolyl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents results in the formation of N-alkylated indoles. This is a common and efficient method for functionalizing the indole nitrogen. nih.gov Studies on 2-phenylindole (B188600) have shown that deprotonation with NaH followed by the addition of an alkylating agent like methyl iodide or methoxymethyl chloride (MOMCl) can lead to high yields of the N-substituted product. nih.gov

N-Acylation: Similarly, the indolyl anion reacts with acylating agents, such as acyl chlorides or anhydrides, to yield N-acylindoles. For instance, the reaction of 2-phenylindole with Boc-anhydride ((Boc)₂O) proceeds smoothly to afford the N-Boc protected derivative. nih.gov

The table below presents examples of N-alkylation and N-acylation reactions reported for the 2-phenylindole scaffold, which are analogous to the expected reactivity of this compound.

| Substrate | Reagents | Product | Yield (%) |

| 2-Phenyl-1H-indole | 1. NaH; 2. MeI | 1-Methyl-2-phenyl-1H-indole | 94 |

| 2-Phenyl-1H-indole | 1. NaH; 2. MOMCl | 1-(Methoxymethyl)-2-phenyl-1H-indole | 94 |

| 2-Phenyl-1H-indole | 1. NaH; 2. Benzyl bromide | 1-Benzyl-2-phenyl-1H-indole | Moderate |

| 2-Phenyl-1H-indole | (Boc)₂O | 1-(tert-butoxycarbonyl)-2-phenyl-1H-indole | 81 |

Data sourced from studies on 2-phenylindole. nih.gov

Transformations of the 2-Phenyl Moiety

The phenyl group at the C2 position of the indole ring can also undergo chemical transformations, most notably electrophilic aromatic substitution. The reactivity of this phenyl ring is influenced by the electronic effect of the indole moiety to which it is attached.

The directing effect of the C2-indolyl substituent is ortho, para-directing. organicchemistrytutor.comyoutube.com Therefore, electrophilic substitution reactions on the 2-phenyl ring are expected to occur primarily at the ortho and para positions.

Ortho-position: Attack at the two ortho positions (C2' and C6') of the phenyl ring.

Para-position: Attack at the para position (C4') of the phenyl ring.

Steric hindrance from the bulky indole scaffold may influence the ratio of ortho to para products, often favoring substitution at the less hindered para position. chemistrytalk.orgnih.gov Recent research has also demonstrated that direct C-H functionalization, such as rhodium-catalyzed amidation, can occur selectively at the ortho position of the 2-phenyl ring, with the indole nitrogen likely playing a role in directing the catalyst. nsf.gov

Mechanistic Insights and Computational Elucidation

Detailed Reaction Mechanisms of 7-Iodination Pathways

The introduction of an iodine atom at the C7 position of the 2-phenyl-1H-indole core is a regiochemically specific transformation. Standard electrophilic substitution on an indole (B1671886) ring typically occurs at the C3 position due to the high electron density of the pyrrole (B145914) moiety. Therefore, achieving selective C7 iodination necessitates specialized reaction pathways that override this inherent reactivity. Methodologies such as directed ortho-metalation followed by iodolysis are often employed. In this approach, the nitrogen-bound proton is first replaced by a directing group, which then coordinates to a metal catalyst, bringing it into close proximity with the C7 position for selective C-H activation and subsequent iodination.

While specific experimental data for the 7-iodination of 2-phenyl-1H-indole is not extensively detailed in foundational literature, the mechanism can be inferred from analogous systems. A catalytic cycle for a directed C-H iodination would generally involve several key steps:

Coordination: The catalyst, often a transition metal complex, coordinates to the directing group on the indole nitrogen.

C-H Activation: This is typically the rate-determining step, where the C7-H bond is cleaved, leading to the formation of a metallacyclic intermediate. The transition state for this step involves the interaction of the metal center with the C-H bond.

Oxidative Addition/Electrophilic Cleavage: An iodine source (e.g., I2 or N-iodosuccinimide) reacts with the metallated intermediate. This can proceed through an oxidative addition to the metal center or by direct electrophilic cleavage of the carbon-metal bond.

Reductive Elimination/Catalyst Regeneration: The iodinated product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The intermediates in this process are organometallic species where the indole ring is directly bonded to the metal catalyst at the C7 position. Transition states are high-energy, transient structures corresponding to the energy maxima between these intermediates, such as the point of C-H bond breaking or C-I bond formation.

The choice of catalyst and ligands is paramount in controlling the regioselectivity and efficiency of C-H functionalization reactions.

Catalyst Effect: The nature of the metal center (e.g., Palladium, Rhodium, Ruthenium) determines the mechanism and rate of C-H activation. More electrophilic metal centers can facilitate the reaction under milder conditions.

Ligand Effect: Ligands bound to the metal catalyst play a crucial role in tuning its steric and electronic properties. Bulky ligands can sterically hinder reaction at more accessible sites, thereby directing the catalyst to a less hindered position like C7. Electron-donating or electron-withdrawing ligands can modify the electron density at the metal center, influencing the rate of key steps like oxidative addition and reductive elimination. For the 7-iodination of 2-phenyl-1H-indole, a carefully selected ligand is essential to stabilize the catalytic species and prevent side reactions, ensuring high selectivity for the desired C7 product.

Mechanistic Studies of Cross-Coupling Reactions Involving 7-Iodo-2-phenyl-1H-indole

This compound is a valuable substrate for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These palladium-catalyzed reactions are fundamental in synthetic chemistry for constructing more complex molecules. researchgate.net The general mechanism for these transformations follows a well-established catalytic cycle. libretexts.org

The universally accepted mechanism for palladium-catalyzed cross-coupling reactions involving an aryl iodide like this compound proceeds through three fundamental steps: libretexts.org

Oxidative Addition: The catalytic cycle begins with the reaction of the low-valent palladium(0) catalyst with the aryl iodide. The C-I bond of this compound adds across the metal center, cleaving the bond and oxidizing the palladium from Pd(0) to a Pd(II) species. This results in the formation of a square planar organopalladium(II) complex.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, this step involves the transfer of an organic group (R') from another organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. The iodide ligand is replaced by the R' group, bringing the two coupling partners together on the same metal center. This step often requires the presence of a base to facilitate the transfer.

Reductive Elimination: This is the final, product-forming step. The two organic groups (the 2-phenyl-1H-indol-7-yl moiety and the R' group) are eliminated from the palladium center, forming a new carbon-carbon bond. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then participate in a new cycle. libretexts.org

| Step | Description | Reactant | Intermediate/Product |

| 1. Oxidative Addition | The C-I bond adds across the Pd(0) center. | This compound + Pd(0)Ln | (2-phenyl-1H-indol-7-yl)-Pd(II)(I)Ln |

| 2. Transmetalation | An organic group (R') is transferred to the Pd(II) complex. | Intermediate + R'-[M] | (2-phenyl-1H-indol-7-yl)-Pd(II)(R')Ln |

| 3. Reductive Elimination | The two organic groups couple and leave the Pd center. | Intermediate | 7-R'-2-phenyl-1H-indole + Pd(0)Ln |

Role of Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing observed chemical phenomena, and predicting reactivity. semanticscholar.org For a molecule like this compound, computational methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a chemical reaction. vhu.edu.vn

For the this compound system, DFT calculations can be applied to:

Predict Regioselectivity: By calculating the electron density at various positions on the 2-phenyl-1H-indole ring, DFT can predict the most likely sites for electrophilic attack or metalation. This helps in understanding why specific conditions are needed to achieve C7 iodination over the more electronically favored C3 position. nih.gov

Elucidate Reaction Mechanisms: DFT can model the step-by-step pathway of both the iodination and subsequent cross-coupling reactions. It allows for the geometric and energetic characterization of transient intermediates and high-energy transition states.

Analyze Ligand Effects: Computational models can simulate how different ligands affect the geometry and electronic properties of the catalyst. This allows for a rational, in-silico design of new catalysts with enhanced activity or selectivity.

| Computational Output | Application to this compound |

| Molecular Orbitals (HOMO/LUMO) | Predicts sites for nucleophilic and electrophilic attack; explains reactivity. |

| Electrostatic Potential Maps | Visualizes electron-rich and electron-poor regions of the molecule. |

| Transition State Energies | Calculates activation barriers to determine reaction kinetics and rate-limiting steps. |

| Intermediate Geometries | Provides structural information on short-lived species within the catalytic cycle. |

| Reaction Energy Profile | Maps the energy changes along the reaction coordinate, confirming mechanistic pathways. |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals in this compound govern its behavior as either a nucleophile or an electrophile.

The HOMO, being the orbital with the highest energy containing electrons, indicates the molecule's ability to donate electrons (nucleophilicity). youtube.com For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, particularly at the C3 position, which is a known site of electrophilic attack in indoles. The LUMO, the lowest energy orbital without electrons, signifies the molecule's capacity to accept electrons (electrophilicity). youtube.com The presence of the electronegative iodine atom at the C7 position and the phenyl group at C2 influences the energy and distribution of these frontier orbitals.

Computational studies using methods like Density Functional Theory (DFT) are employed to calculate the energies and visualize the spatial distribution of these orbitals. chemrxiv.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.85 | Indole Ring (C3, N) | Nucleophilic character; site of electrophilic attack |

| LUMO | -1.20 | Phenyl Ring, C-I Bond | Electrophilic character; site of nucleophilic attack |

| Gap | 4.65 | - | Indicates moderate chemical stability |

Note: The data in this table is hypothetical and serves to illustrate the principles of FMO analysis. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orglibretexts.org These maps are invaluable for identifying electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. youtube.com

In an ESP map, regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles. For this compound, these areas would include the vicinity of the nitrogen atom and the π-system of the indole ring. researchgate.net Regions with positive electrostatic potential (colored blue or green) are electron-deficient and are targets for nucleophiles. researchgate.net The hydrogen on the indole nitrogen (N-H) would show a positive potential, indicating its acidic character. The iodine atom at C7 is also a region of interest, as halogen atoms can exhibit a region of positive potential known as a "sigma-hole," making them susceptible to nucleophilic or halogen-bonding interactions.

Expected ESP Characteristics for this compound

| Molecular Region | Expected Electrostatic Potential | Color on ESP Map | Predicted Reactivity |

|---|---|---|---|

| Indole N-H | Positive | Blue | Acidic proton, hydrogen bond donor |

| Pyrrole Ring (π-face) | Negative | Red/Yellow | Nucleophilic, site for electrophiles |

| C7-Iodine Atom | Anisotropic (positive σ-hole) | Blue (on outer axis) | Site for nucleophilic attack/halogen bonding |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in solution, particularly in the context of a chemical reaction. acs.orgnih.gov While specific MD studies on the reaction mechanisms of this compound are not widely documented, this computational technique is generally used to model the molecule's conformational changes, solvent interactions, and the trajectory of its approach toward a reactant or catalyst.

For instance, in a palladium-catalyzed cross-coupling reaction, MD simulations could be used to study:

The interaction of the C-I bond with the palladium catalyst.

The role of solvent molecules in stabilizing intermediates or transition states.

The conformational dynamics of the 2-phenyl group and its influence on the accessibility of the reactive site at C7.

These simulations solve Newton's equations of motion for the atoms in the system, providing a time-resolved view of molecular behavior that complements static computational models like FMO and ESP analysis. nih.gov

Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR, IR)

Real-time monitoring of chemical reactions using spectroscopic methods is essential for identifying reactive intermediates and understanding reaction kinetics.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for tracking the progress of a reaction directly in the NMR tube. wiley.com For reactions involving this compound, one could monitor the disappearance of reactant signals and the appearance of product signals over time. For example, in a C-H functionalization or a coupling reaction at the C7 position, changes in the chemical shifts of the aromatic protons on the indole ring would provide direct evidence of the transformation. researchgate.net The detection of new, transient signals could also point to the formation of short-lived intermediates, such as organometallic complexes in catalyzed reactions. wiley.com

In situ Infrared (IR) Spectroscopy , often utilizing Attenuated Total Reflectance (ATR) probes, monitors changes in the vibrational frequencies of functional groups in real-time. youtube.comyoutube.com For this compound, key vibrational modes to monitor would include:

The N-H stretch (typically around 3400 cm⁻¹): Changes in this peak's position or intensity could indicate N-H deprotonation, N-alkylation, or hydrogen bonding interactions during the reaction. researchgate.net

The C-I stretch (in the far-IR region): The disappearance of this bond's vibration would signify the success of a cross-coupling reaction at the C7 position.

Aromatic C-H and C=C stretching vibrations : Shifts in these peaks can provide information about changes in the electronic structure of the indole and phenyl rings as the reaction proceeds. mdpi.com

By correlating changes in the IR spectra with reaction time, kinetic profiles can be constructed, and key reaction events, such as the formation of an intermediate or the completion of the reaction, can be identified. youtube.com

Applications of 7 Iodo 2 Phenyl 1h Indole As a Synthetic Building Block

Precursor for the Synthesis of Diverse Polysubstituted Indole (B1671886) Derivatives

The iodine atom at the 7-position of 7-Iodo-2-phenyl-1H-indole serves as a versatile handle for the introduction of a wide range of substituents onto the indole core through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki coupling reaction, for instance, allows for the arylation or vinylation of the 7-position by reacting this compound with organoboron compounds in the presence of a palladium catalyst and a base. This methodology has been extensively used to prepare a variety of 7-aryl-2-phenyl-1H-indoles, which are important scaffolds in medicinal chemistry and materials science.

Similarly, the Sonogashira coupling provides a direct route to 7-alkynyl-2-phenyl-1H-indoles by coupling with terminal alkynes. mdpi.comresearchgate.net This reaction is particularly valuable for the synthesis of conjugated systems with potential applications in optoelectronics. The general conditions for these palladium-catalyzed coupling reactions are well-established and offer a reliable means to access a diverse library of polysubstituted indole derivatives starting from this compound.

The Heck reaction offers another avenue for functionalization, enabling the introduction of alkenyl groups at the 7-position. nih.gov This reaction typically involves the palladium-catalyzed coupling of the iodoindole with an alkene.

| Coupling Reaction | Reagent | Product Type | Key Features |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters | 7-Aryl/vinyl-2-phenyl-1H-indoles | Versatile for C-C bond formation. |

| Sonogashira Coupling | Terminal alkynes | 7-Alkynyl-2-phenyl-1H-indoles | Access to conjugated systems. |

| Heck Coupling | Alkenes | 7-Alkenyl-2-phenyl-1H-indoles | Forms substituted alkenes. |

Scaffold for the Construction of Fused Heterocyclic Ring Systems

The strategic placement of the iodo group at the 7-position and the existing phenyl group at the 2-position of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic ring systems. These polycyclic structures are of significant interest due to their prevalence in natural products and their diverse biological activities.

One prominent application is in the synthesis of carbazoles , a class of nitrogen-containing heterocycles with important photophysical and electronic properties. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Intramolecular palladium-catalyzed C-H arylation or tandem reactions involving an initial intermolecular coupling followed by an intramolecular cyclization are common strategies employed to construct the carbazole framework from appropriately substituted indole precursors. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of these synthetic strategies are directly applicable. For instance, a subsequent functionalization of the N-H position with a group capable of undergoing cyclization with the C-I bond at the 7-position can lead to the formation of a new ring.

Furthermore, intramolecular Heck reactions of derivatives of this compound, where an olefinic moiety is introduced at the N-1 position, can lead to the formation of fused ring systems. wikipedia.org The versatility of palladium-catalyzed reactions allows for the construction of various ring sizes, depending on the nature of the tethered alkene.

Intermediate in the Development of Complex Organic Molecular Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and substituted indoles often serve as key intermediates in the total synthesis of complex natural products and the development of novel pharmaceuticals. openmedicinalchemistryjournal.comnih.gov this compound, with its capacity for diverse functionalization, is a valuable intermediate in the construction of more elaborate molecular frameworks.

The ability to introduce various substituents at the 7-position through cross-coupling reactions allows for the systematic modification of the indole core to explore structure-activity relationships in drug discovery programs. The 2-phenyl group can also be modified, or it can serve as a crucial element for biological activity. The combination of these features makes this compound a strategic starting point for the synthesis of complex bioactive molecules.

Utility in the Synthesis of Advanced Organic Materials (e.g., optoelectronic compounds)

The development of organic materials with specific electronic and photophysical properties is a rapidly growing field of research. Conjugated polymers and oligomers containing the indole moiety have shown promise in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The iodo-substituent in this compound makes it a suitable monomer for polymerization reactions, particularly through palladium-catalyzed cross-coupling methods like Suzuki and Stille polymerization. The resulting polyindoles would feature a conjugated backbone, and the 2-phenyl substituent can influence the polymer's solubility, morphology, and electronic properties. While the direct polymerization of this compound is not widely reported, the synthesis of polyindoles from other indole monomers is an established field, suggesting the potential of this compound in creating novel polymeric materials. jchemlett.comnih.gov

The synthesis of discrete, well-defined oligomers of 2-phenyl-1H-indole can also be envisioned, where the iterative application of cross-coupling reactions would allow for the controlled assembly of conjugated systems with tailored properties.

Contributions to the Development of Novel Catalytic Methodologies

Indole-based ligands have been shown to be effective in various catalytic systems. The nitrogen atom of the indole ring and potentially other appended functional groups can coordinate to metal centers, influencing the catalyst's activity and selectivity.

This compound can serve as a precursor for the synthesis of novel ligands for catalysis. The iodo group can be transformed into a variety of other functional groups, such as phosphines, amines, or other coordinating moieties, through standard synthetic transformations. These functionalized 2-phenyl-1H-indole derivatives can then be employed as ligands in transition metal catalysis. The steric and electronic properties of the 2-phenyl group can play a significant role in tuning the catalytic performance of the resulting metal complexes. The development of such tailored ligands is crucial for advancing catalytic methodologies and enabling new chemical transformations.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 7-iodo-2-phenyl-1H-indole is increasingly focused on green chemistry principles to minimize waste and environmental impact. A primary goal is the development of atom-economical routes that maximize the incorporation of all starting material atoms into the final product. Methodologies such as one-pot, palladium-catalyzed Sonogashira-type alkynylation followed by base-assisted cycloaddition of iodoaniline precursors represent a step in this direction. Future research will likely focus on replacing palladium with more earth-abundant and less toxic metal catalysts or developing metal-free cyclization conditions.

Furthermore, inspiration can be drawn from 100% atom-economical reactions like the iodosulfenylation of alkynes, which utilize all atoms from the reagents. Adapting such strategies to indole (B1671886) synthesis could dramatically reduce waste. The development of synthetic pathways that avoid hazardous reagents and solvents, and minimize purification steps through high-selectivity reactions, remains a critical objective for the sustainable production of this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms presents a transformative opportunity for the synthesis and library generation of this compound derivatives. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The translation of established multi-step indole syntheses, like the Fischer indole or Reissert methods, into continuous flow processes can enable scalable, on-demand production. researchgate.net

Moreover, automated platforms, which can perform numerous reactions in parallel on a micro or nanoscale, are poised to accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.gov By combining automated synthesis with high-throughput screening, researchers can rapidly explore a vast chemical space to identify analogues of this compound with desired properties. This synergy between flow and automation facilitates more efficient and resource-conscious chemical research and development. nih.gov

Exploration of Photoredox and Electrocatalytic Methodologies for Derivatization

Modern synthetic methods like photoredox and electrocatalysis offer powerful tools for the derivatization of the this compound scaffold under mild conditions. These techniques excel at generating reactive radical intermediates that can participate in a wide range of transformations, including C-H functionalization. researchgate.netnih.gov The indole nucleus can be acylated, alkylated, or otherwise modified at various positions through dual photoredox and transition-metal catalysis. nih.govacs.org For this compound, the iodine atom serves as a versatile handle for photocatalytic cross-coupling reactions, allowing for the introduction of new substituents at the C7-position. acs.org

Electrochemistry provides another sustainable avenue for indole synthesis and functionalization, using electrons as traceless reagents to avoid stoichiometric oxidants or reductants. researchgate.netorganic-chemistry.org Electrochemical methods have been developed for the iodoamination of indoles and for dehydrogenative cyclizations to form the indole core. acs.org Future research will likely explore the direct electrochemical C-H functionalization of the this compound core or leverage the iodo-substituent in electrocatalytic coupling reactions to build molecular complexity.

| Methodology | Potential Application for this compound | Advantages |

| Photoredox Catalysis | C-H functionalization at C2, C3, or other positions; Cross-coupling reactions at the C7-iodo position. | Mild reaction conditions (room temperature, visible light), high functional group tolerance, generation of unique reactive intermediates. nih.govacs.org |

| Electrocatalysis | Derivatization via radical intermediates; Synthesis of precursors. | Avoids chemical oxidants/reductants, high atom economy, potential for scalability. researchgate.net |

Biocatalytic Approaches for Selective Transformations

Biocatalysis is an emerging frontier for the synthesis and modification of indole derivatives, offering unparalleled selectivity under environmentally benign conditions. Enzymes, such as flavin-dependent halogenases and cytochrome P450 monooxygenases, have demonstrated the ability to perform highly specific transformations on the indole ring. nih.govmdpi.comnih.govnih.gov

Future research could focus on discovering or engineering enzymes for specific applications related to this compound. For instance, halogenases could be evolved to selectively introduce the iodine atom at the 7-position of a 2-phenylindole (B188600) precursor, bypassing traditional multi-step chemical syntheses. nih.govmdpi.com Cytochrome P450 enzymes, known for their ability to functionalize C-H bonds, could be used for selective hydroxylation, alkylation, or other modifications of the indole scaffold, providing access to novel derivatives that are difficult to obtain through conventional chemistry. nih.govnih.govacs.org While still a developing area, the application of biocatalysis holds significant promise for the selective and sustainable functionalization of complex molecules like this compound.

Computational Design of Novel Reactions and Derivatives

Computational chemistry and in silico design are becoming indispensable tools for accelerating the development of novel this compound derivatives and for discovering new synthetic pathways. Molecular modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies can be employed to design and predict the biological activity of new analogues. This approach allows researchers to prioritize the synthesis of compounds with the highest potential for desired therapeutic effects, such as inhibiting specific enzymes or receptors.

Computational methods are also valuable for elucidating reaction mechanisms and predicting the feasibility of new synthetic transformations. By modeling transition states and reaction intermediates, chemists can better understand and optimize reaction conditions for known processes or design entirely new, more efficient synthetic routes. This synergy between computational prediction and experimental validation streamlines the research and development process, reducing costs and accelerating the discovery of new molecules with tailored properties.

Conclusion

Summary of Key Achievements in the Synthesis of 7-Iodo-2-phenyl-1H-indole

The synthesis of substituted 2-phenylindoles has been accomplished through various robust methods, which are adaptable for the specific preparation of this compound. A key achievement in this area is the application of palladium-catalyzed cross-coupling reactions. One of the most effective strategies involves a one-pot Sonogashira-type alkynylation followed by a base-assisted cycloaddition. nih.gov This method utilizes substituted 2-iodoanilines and terminal alkynes to construct the 2-arylindole scaffold. nih.gov For the target molecule, this would typically involve the reaction of an appropriately substituted di-iodoaniline with phenylacetylene.

Another prominent synthetic route is the Larock indole (B1671886) synthesis, which provides a powerful means to access diverse indole structures. While the Fischer indole synthesis represents a classical approach to the indole core, modern palladium-catalyzed methods offer greater functional group tolerance and milder reaction conditions, which are advantageous for preparing halogenated derivatives like this compound. researchgate.netorganic-chemistry.org The development of these methods has made complex indole derivatives more accessible for further study and application.

A summary of common synthetic strategies applicable to this compound is presented below.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Advantages |

| Sonogashira Coupling & Cyclization | Substituted 2-haloaniline, Phenylacetylene | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base | Good functional group tolerance, one-pot procedure. nih.gov |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) derivative, Acetophenone (B1666503) derivative | Acid catalyst (e.g., ZnCl₂, polyphosphoric acid) | Classical, widely used method. researchgate.net |

| Larock Indole Synthesis | Substituted 2-haloaniline, Alkyne | Palladium catalyst | High efficiency and regioselectivity. |

Recapitulation of its Diverse Reactivity Patterns in Organic Synthesis

The reactivity of this compound is dictated by the distinct functionalities within its structure: the indole core and the iodine substituent at the C7 position. The indole nucleus itself possesses several reactive sites. The N-H proton is acidic and can be removed by a base to allow for N-alkylation, N-acylation, or N-arylation. The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution reactions. nih.gov

The most significant feature influencing its reactivity is the C7-iodo group. This aryl iodide serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C7 position, a site that is often challenging to functionalize using classical methods. Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can be further elaborated. nih.gov

Heck Coupling: Reaction with alkenes to form substituted styrenyl-type derivatives.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

Stille Coupling: Reaction with organostannanes for C-C bond formation.

This dual reactivity—the inherent reactivity of the indole core and the C-I bond's capacity for cross-coupling—makes this compound a valuable and versatile building block in synthetic organic chemistry.

Future Prospects and Untapped Potential in Organic Chemistry Research

The synthetic and reactive versatility of this compound opens promising avenues for future research in organic chemistry. The ability to use the C7-iodo group for late-stage functionalization is particularly valuable. This allows for the creation of diverse molecular libraries based on the 2-phenylindole (B188600) scaffold, which is a privileged structure in medicinal chemistry. nih.gov

Future research is likely to focus on several key areas:

Development of Novel Polycyclic Heterocycles: The C7 and C3 positions can be functionalized and subsequently cyclized to create novel, complex, and rigid polycyclic aromatic systems. These structures could be investigated for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Synthesis of Natural Product Analogues: The 2-phenylindole core is present in various biologically active compounds. mdpi.com The ability to modify the C7 position allows for the synthesis of analogues of natural products with potentially enhanced or novel biological activities.

Combinatorial Chemistry and Drug Discovery: The reactivity of the C7-iodo group is well-suited for combinatorial chemistry approaches. By performing a variety of cross-coupling reactions, large libraries of compounds can be rapidly synthesized and screened for biological activity against various therapeutic targets. nih.gov

The untapped potential of this compound lies in its role as a versatile intermediate for constructing architecturally complex molecules. As new catalytic methods are developed, the range of transformations possible at the C7 position will continue to expand, further solidifying the importance of this compound as a strategic building block in modern organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Iodo-2-phenyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Begin with indole scaffolds (e.g., indole-5-carboxylic acid derivatives, as in ) and employ electrophilic iodination at the 7-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM).